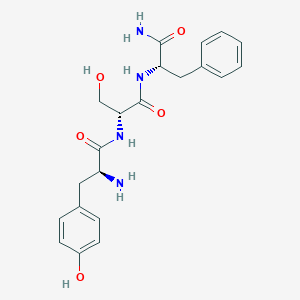
L-Tyrosyl-D-seryl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-D-seryl-L-phenylalaninamide is a synthetic peptide compound composed of the amino acids tyrosine, serine, and phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-seryl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
L-Tyrosyl-D-seryl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Modified peptides with new functional groups attached.
科学研究应用
L-Tyrosyl-D-seryl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Tyrosyl-D-seryl-L-phenylalaninamide depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, and influencing signal transduction pathways.
相似化合物的比较
L-Tyrosyl-D-seryl-L-phenylalaninamide can be compared to other peptide compounds such as:
L-Seryl-L-phenylalaninamide: Lacks the tyrosine residue, which may affect its biological activity and chemical reactivity.
L-Tyrosyl-L-seryl-L-phenylalaninamide: Contains all L-amino acids, potentially altering its interaction with biological targets.
L-Tyrosyl-D-seryl-L-alaninamide: Substitutes phenylalanine with alanine, impacting its hydrophobicity and binding properties.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of both L- and D-amino acids, which can influence its structural conformation and biological activity.
属性
CAS 编号 |
83934-33-2 |
|---|---|
分子式 |
C21H26N4O5 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C21H26N4O5/c22-16(10-14-6-8-15(27)9-7-14)20(29)25-18(12-26)21(30)24-17(19(23)28)11-13-4-2-1-3-5-13/h1-9,16-18,26-27H,10-12,22H2,(H2,23,28)(H,24,30)(H,25,29)/t16-,17-,18+/m0/s1 |
InChI 键 |
FUFZRJOMPBLVFV-OKZBNKHCSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


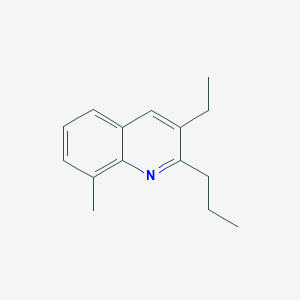

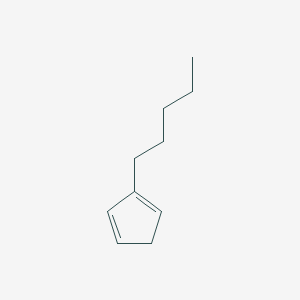
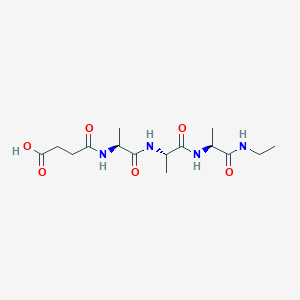

![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
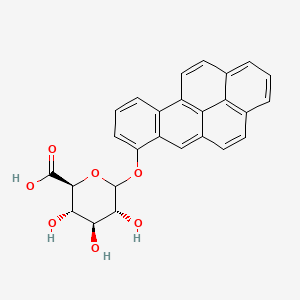

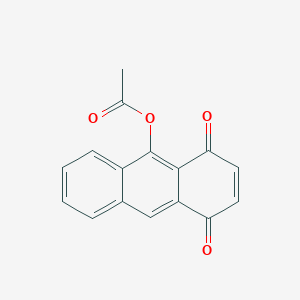

![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
